1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
Description
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Properties
CAS No. |
1024602-84-3 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-[3-(4-aminophenyl)propanoyl]azetidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-10-4-1-9(2-5-10)3-6-11(15)14-8-7-12(14)16;/h1-2,4-5H,3,6-8,13H2;1H |
InChI Key |
WDWTYYFWIJNRTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1Br)OC)OC |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Nomenclature and Structural Distinction: 6-Bromoveratryl Ketone vs. 2-Bromo-4,5-dimethoxyacetophenone
Executive Summary
In the synthesis of isoquinolines, phenethylamines, and pharmaceutical intermediates, a critical nomenclature ambiguity exists between 6-bromoveratryl ketone and 2-bromo-4,5-dimethoxyacetophenone . While these names are often used interchangeably in loose conversation or poorly indexed catalogs, they refer to two distinct structural isomers with vastly different chemical reactivities:
-
6-Bromoveratryl Ketone: An aryl bromide (ring-brominated) used primarily in cross-coupling reactions (e.g., Suzuki, Heck).
-
2-Bromo-4,5-dimethoxyacetophenone: Typically refers to the
-bromo ketone (side-chain brominated), a potent lachrymator used to synthesize heterocycles (e.g., thiazoles, imidazoles).
Critical Warning: The systematic name "2-bromo-4,5-dimethoxyacetophenone" is chemically ambiguous. In strict IUPAC nomenclature for substituted benzenes, it describes the ring-brominated compound. However, in commercial catalogs and "acetophenone" nomenclature, "2-bromo" frequently refers to the
Part 1: Structural & Nomenclature Analysis[1]
The root of the confusion lies in the numbering priority of the acetophenone scaffold versus the benzene ring.
Comparative Data Table
| Feature | Compound A (Ring-Brominated) | Compound B (Side-Chain Brominated) |
| Common Name | 6-Bromoveratryl Ketone | |
| Catalog Name | 6-Bromo-3,4-dimethoxyacetophenone | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone |
| Ambiguous Name | 2-Bromo-4,5-dimethoxyacetophenone (Systematic Ring) | 2-Bromo-4,5-dimethoxyacetophenone (Catalog) |
| CAS Number | 74746-10-4 (or 1131-62-0 parent) | 1835-02-5 |
| Bromine Position | Aromatic Ring (Position 6/2) | Side Chain ( |
| Reactivity | Stable Aryl Halide (requires Pd cat.)[1][2][3] | Highly Reactive Alkyl Halide (SN2 active) |
| Primary Use | Biaryl synthesis (Suzuki coupling) | Heterocycle formation (Hantzsch synthesis) |
| Safety | Irritant | Lachrymator (Tear Gas Agent) |
The Nomenclature Trap explained
-
"Veratryl" : Refers to the 3,4-dimethoxyphenyl moiety.
-
"6-Bromo" (Ring) : In "6-bromoveratryl ketone", the numbering assumes the parent is veratryl ketone (3,4-dimethoxyacetophenone). The position ortho to the acetyl group is position 6.
-
"2-Bromo" (Side Chain) : In acetophenone nomenclature, the carbonyl carbon is C1 and the methyl carbon is C2. Therefore, "2-bromoacetophenone" implies
. This is the source of the confusion when catalogs list the side-chain product as "2-bromo-4,5-dimethoxyacetophenone".
Part 2: Synthesis & Divergence Pathways
The synthesis of these two compounds diverges based on the reaction conditions applied to the starting material, 3,4-Dimethoxyacetophenone (Veratryl Ketone) .
Reaction Mechanisms[4]
-
Electrophilic Aromatic Substitution (EAS)
Ring Bromination-
Reagents:
in Acetic Acid (AcOH) or . -
Mechanism: The methoxy groups are strongly activating and ortho/para directing. Position 6 (ortho to acetyl, para to 3-OMe) is electronically favored and less sterically hindered than position 2.
-
Product: 6-Bromoveratryl ketone (Aryl Bromide).
-
-
-Halogenation
Side-Chain Bromination-
Reagents:
in /Ether, , or Phenyltrimethylammonium tribromide (PTAB). -
Mechanism: Acid-catalyzed enolization of the ketone followed by electrophilic attack of bromine on the enol double bond.
-
Product:
-Bromo-3,4-dimethoxyacetophenone (Phenacyl Bromide).
-
Visualization of Synthetic Pathways
Figure 1: Divergent synthesis pathways from 3,4-dimethoxyacetophenone. Pathway A yields the aryl bromide (ring), while Pathway B yields the phenacyl bromide (chain).
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Bromoveratryl Ketone (Ring Bromination)
Objective: Selective bromination of the aromatic ring without touching the side chain.
-
Preparation: Dissolve 3,4-dimethoxyacetophenone (10.0 g, 55.5 mmol) in glacial acetic acid (50 mL).
-
Bromination: Add a solution of bromine (3.0 mL, 58 mmol) in acetic acid (10 mL) dropwise over 30 minutes.
-
Mechanism Note: The acetic acid solvent promotes the polarization of the Br-Br bond but suppresses the formation of the enol required for side-chain bromination.
-
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will appear less polar than the starting material.
-
Quenching: Pour the mixture into ice water (200 mL) containing sodium bisulfite (to quench excess bromine).
-
Isolation: Filter the white precipitate. Recrystallize from ethanol.
-
Yield: Typically 85-90%.
-
Validation: 1H NMR should show two aromatic singlets (para relationship) and a clean acetyl singlet (
2.6 ppm).
Protocol B: Synthesis of -Bromo-3,4-dimethoxyacetophenone (Side-Chain)
Objective: Selective bromination of the methyl group via enol intermediate.
-
Preparation: Dissolve 3,4-dimethoxyacetophenone (10.0 g, 55.5 mmol) in anhydrous
(100 mL) or Diethyl Ether. -
Catalyst: Add a catalytic amount of
(50 mg) or HBr (3 drops) to initiate enolization. -
Bromination: Add bromine (2.85 mL, 55.5 mmol) dropwise at 0°C.
-
Critical Step: The solution must decolorize before the next drop is added to prevent high concentrations of
which might favor ring bromination.
-
-
Reaction: Allow to warm to room temperature. Stir until HBr evolution ceases.
-
Workup: Wash with saturated
and brine. Dry over . -
Purification: Evaporate solvent. Recrystallize from MeOH/Hexane.
-
Warning: Product is a lachrymator. Handle in a fume hood.
-
-
Validation: 1H NMR should show a singlet for
at 4.4 ppm and disappearance of the acetyl methyl singlet.
Part 4: Applications & Decision Matrix
Choose the correct compound based on your downstream chemistry:
| Desired Transformation | Required Intermediate | Why? |
| Synthesis of Thiazoles | The | |
| Biaryl Coupling | 6-Bromo (Ring) | The C-Br bond on the ring is required for oxidative addition to Palladium(0) in Suzuki/Stille couplings. |
| Epoxide Formation | Corey-Chaykovsky or Darzens reactions often utilize the | |
| Heck Reaction | 6-Bromo (Ring) | Coupling an alkene to the aromatic ring requires an aryl halide. |
Reference List
-
PubChem. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Alpha-Bromo). National Library of Medicine. Accessed 2026.[4] Link
-
Sigma-Aldrich. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Product Sheet (CAS 1835-02-5).Link
-
ChemicalBook. 3,4-Dimethoxyacetophenone Bromination Pathways.Link
-
Organic Syntheses. Bromination of Acetophenones.[5] Org.[6][7] Synth. 1936, 16, 73. Link
-
BenchChem. Synthesis of Veratrole Derivatives.Link
Sources
- 1. 6-Bromo-1,2,3,4-tetrahydro-7-methoxy-1,1,4,4-tetramethylnaphthalene | C15H21BrO | CID 10732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)- | C10H10Br2O3 | CID 86014406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-6-methyl-1-heptene | C8H15Br | CID 14248212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 7. quora.com [quora.com]
Strategic Utilization of 2-Bromo-4,5-Dimethoxyacetophenone in Rational Ligand Design
This guide details the electronic and synthetic utility of 2-bromo-4,5-dimethoxyacetophenone (1-(2-bromo-4,5-dimethoxyphenyl)ethanone), a highly functionalized aryl bromide scaffold.[1]
Executive Summary & Structural Definition
2-Bromo-4,5-dimethoxyacetophenone is a "privileged scaffold" in medicinal chemistry, serving as a dense node of electronic information and synthetic potential. Unlike simple acetophenones, this molecule integrates three distinct electronic vectors—an electron-withdrawing acetyl group, two electron-donating methoxy groups, and a reactive ortho-bromine handle—into a single benzene core.
Crucial Nomenclature Distinction:
Note: This guide focuses on the Aryl Bromide isomer (Bromine on the ring at position 2), not the alpha-bromo ketone (phenacyl bromide, where Bromine is on the acetyl chain). The aryl bromide is a scaffold for cross-coupling; the alpha-bromo is an alkylating agent.
Structural Parameters
| Feature | Position | Electronic Effect | Ligand Design Function |
| Acetyl Group | C1 | Electron Withdrawing (-R, -I) | Electrophilic center; H-bond acceptor. |
| Bromine | C2 (Ortho) | Weakly Deactivating (+R, -I) | Steric Gatekeeper ; Halogen bond donor; Synthetic handle (Suzuki/Buchwald). |
| Methoxy Groups | C4, C5 | Strong Electron Donating (+R) | Increases electron density; mimics catechol ethers; metabolic stability vs. phenols. |
Electronic Topography: The "Push-Pull-Twist" System
For ligand design, this molecule offers a unique electronic profile defined by the competition between resonance and steric forces.
A. The Orthogonal Twist (Steric Control)
The most critical property of the 2-bromo substituent is not just its reactivity, but its steric bulk . The van der Waals radius of Bromine (1.85 Å) creates a significant clash with the carbonyl oxygen of the acetyl group at C1.
-
Consequence: The acetyl group is forced out of coplanarity with the benzene ring.
-
Design Impact: This "twist" interrupts the conjugation between the carbonyl and the aromatic pi-system. In a binding pocket, this pre-organized non-planar conformation can reduce the entropic penalty of binding to twisted hydrophobic clefts (e.g., in kinase inhibitors or GPCR ligands).
B. Electronic Density Map (The "Push-Pull")
-
The "Push": The C4 and C5 methoxy groups pump electron density into the ring.
-
The "Pull": The acetyl group withdraws density, but its effect is dampened by the steric twist.
-
The Result: The C3 and C6 positions are electronically distinct. C3 is shielded by the methoxy and bromine, while C6 is relatively more accessible, though still sterically crowded.
C. Halogen Bonding (The Sigma Hole)
The C2-Bromine bond exhibits a "sigma hole"—a localized region of positive electrostatic potential on the extension of the C-Br bond axis.
-
Ligand Interaction: This allows the bromine to act as a Lewis acid, forming directional halogen bonds with backbone carbonyls or sulfhydryl groups in protein targets (Bond angle C-Br···O ≈ 180°).[2]
Visualization: Electronic & Steric Map
Figure 1: The interplay of steric bulk (Br) and electronics (OMe) creates a twisted, electron-rich scaffold.
Synthetic Utility in Ligand Design
The 2-bromo-4,5-dimethoxyacetophenone scaffold provides two primary "vectors" for growing a drug molecule: the Bromine Handle (Vector A) and the Acetyl Tail (Vector B) .
Vector A: The Cross-Coupling Handle (C2)
The aryl bromide is the site for Palladium-catalyzed cross-coupling.
-
Challenge: The ortho-acetyl group makes this position sterically hindered.
-
Solution: Use active catalyst systems (e.g., S-Phos or X-Phos ligands) that facilitate oxidative addition into hindered Ar-Br bonds.
-
Application: Synthesis of biaryl systems (e.g., Papaverine analogs) or cyclization to form benzofurans.
Vector B: The Carbonyl Tail (C1)
The ketone is a classic electrophile.
-
Condensation: Reaction with amines to form imines/hydrazones.
-
Alpha-Functionalization: Bromination of the acetyl group converts the aryl bromide into a phenacyl bromide, allowing for thiazole or imidazole ring formation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-bromo-4,5-dimethoxyacetophenone with a boronic acid to create a biaryl ligand precursor. This overcomes the "ortho-effect" hindrance.
Objective: Synthesize 4,5-dimethoxy-2-phenylacetophenone.
Reagents & Materials[1][3][4][5][6][7][8]
-
Substrate: 2-Bromo-4,5-dimethoxyacetophenone (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to steric bulk.
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Charging: Add the aryl bromide (substrate), phenylboronic acid, and base to the flask.
-
Catalyst Addition: Add Pd(dppf)Cl₂ last to the solid mixture.
-
Solvation: Syringe in the degassed solvent mixture.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.5) should disappear; the product will be more polar/fluorescent.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate, wash with water and brine.
-
Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 2: Palladium-catalyzed cross-coupling workflow to extend the C2 position.
References
-
Electronic Effects in Acetophenones
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
Halogen Bonding in Ligand Design
- Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.
-
Suzuki Coupling of Sterically Hindered Aryl Bromides
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research.
-
-
Synthesis of Isoquinolines from 2-Bromoacetophenones
- Roesch, K. R., & Larock, R. C. (1999).
Sources
Technical Guide: Solubility Profile & Solvent Selection for 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
Executive Summary
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (CAS: 74746-10-4) is a critical halogenated aromatic intermediate used in the synthesis of isoquinoline alkaloids, pharmacophores, and functionalized heterocycles. Its utility in multistep organic synthesis—specifically in Friedel-Crafts acylations and subsequent cyclization reactions—demands a precise understanding of its solubility profile to optimize reaction yields and purification efficiency.[1]
This guide provides an authoritative technical analysis of the solubility behavior of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone. By synthesizing physicochemical principles with empirical data from structural analogs, we establish a robust solvent selection framework for reaction engineering and recrystallization protocols.[1]
Physicochemical Profile
Understanding the structural determinants of solubility is prerequisite to solvent selection.[1] The molecule features a lipophilic acetophenone core decorated with two electron-donating methoxy groups and a heavy halogen substituent.[1]
| Property | Data / Description |
| Chemical Structure | Core: AcetophenoneSubstituents: 2-Bromo, 4,5-Dimethoxy |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Physical State | Crystalline Solid |
| Melting Point | Predicted Range:[2][3][4][5] 100–120°C (Based on structural analogs [1][2]) |
| LogP (Predicted) | ~2.5 – 3.0 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (Ketone + 2 Ethers) |
Solubility Mechanism: The compound is predominantly lipophilic.[1] The lack of hydrogen bond donors renders it insoluble in water.[1] However, the presence of three oxygen atoms (acceptors) and the polarizable bromine atom facilitates solubility in polar aprotic solvents (via dipole-dipole interactions) and chlorinated solvents (via dispersion forces).
Solubility Profile & Solvent Selection
The following classification is derived from "Like Dissolves Like" principles and validated isolation protocols of structurally homologous compounds (e.g., 6-bromoveratraldehyde and 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone) [3][4].
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary reaction solvent; Extraction. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Reaction medium; Chromatography eluents.[1] |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Temperature Dependent | Ideal for Recrystallization. Soluble at boiling point; insoluble at RT/0°C. |
| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Anti-solvent for precipitation; Trituration to remove impurities.[1] |
| Aqueous | Water, Brine | Insoluble | Aqueous work-up phase (product partitions into organic layer).[1] |
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the operational objective (Synthesis vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data (g/L) for your specific batch/purity level.
-
Preparation: Weigh 100 mg of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone into a tared vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) required for complete dissolution (clear solution). -
Calculation:
[1]
Protocol B: Self-Validating Recrystallization
This workflow ensures high purity (>98%) by leveraging the temperature-dependent solubility in alcohols.
Reagents:
-
Crude 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
-
Solvent: Methanol (HPLC Grade)
-
Anti-solvent (Optional): Water
Step-by-Step Methodology:
-
Dissolution: Place crude solid in a round-bottom flask. Add Methanol (approx. 5 mL per gram of solid).[1]
-
Heating: Heat to reflux (65°C) with stirring. If solid remains, add Methanol in small portions until fully dissolved.[1]
-
Validation Check: If solution is dark/colored, add activated charcoal and filter hot.[1]
-
-
Cooling: Remove heat. Allow flask to cool to room temperature slowly (approx. 1 hour) to promote crystal growth.
-
Crystallization: Transfer to an ice bath (0-4°C) for 30 minutes.
-
Troubleshooting: If no crystals form, scratch the glass or add a "seed" crystal.[1] Alternatively, add water dropwise (anti-solvent) until turbidity persists, then cool.
-
-
Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with cold Methanol.[1]
-
Drying: Dry under vacuum at 40°C.
Visualization: Recrystallization Workflow
Figure 2: Step-by-step logic for the recrystallization of brominated acetophenones.
Application Context & Safety
Synthesis Applications
In Friedel-Crafts acylation or bromination reactions, Dichloromethane (DCM) is the preferred solvent. It solubilizes the starting material (e.g., 3,4-dimethoxyacetophenone) and the brominating agent, while maintaining inertness.
-
Note: Avoid nucleophilic solvents (amines, alcohols) during bromination to prevent side reactions.[1]
Safety & Handling (E-E-A-T)
As an organic bromide, this compound may act as an alkylating agent.[1]
-
PPE: Wear nitrile gloves and safety goggles.[1]
-
Ventilation: Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place. Light sensitivity is common for brominated aromatics; amber vials are recommended.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217349, 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
-
Fan, et al. (2008). Synthesis of Lamellarin Alkaloids via Fries Rearrangement of 3,4-Dimethoxyphenyl Acetate.[1][6] (Contextual reference for recrystallization of dimethoxy-acetophenone derivatives from methanol).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. Manufacturers of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one, 95%, CAS 5394-63-8, T 1603, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. 6-Bromoveratraldehyde | 5392-10-9 [chemicalbook.com]
- 5. 2,2,6-Trimethyl-1,3-dioxin-4-one | 5394-63-8 | TCI AMERICA [tcichemicals.com]
- 6. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
CAS: 54326-39-5 | Molecular Formula: C₁₀H₁₁BrO₃
Executive Summary
This technical guide provides an in-depth analysis of the safety, handling, and synthetic utility of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone . Unlike its structural isomer, the alpha-bromo lachrymator (2-bromo-1-(4,5-dimethoxyphenyl)ethanone), this compound is a ring-brominated aromatic ketone . While it presents a lower acute toxicity profile than alpha-halo ketones, it remains a significant chemical irritant requiring strict adherence to industrial hygiene standards. This document is designed for R&D scientists and process engineers utilizing this intermediate in the synthesis of isoquinolines, benzofurans, and pharmacologically active phenethylamines.
Part 1: Chemical Profile & Molecular Architecture
1.1 Molecular Identity
The compound consists of an acetophenone core substituted with two electron-donating methoxy groups at positions 4 and 5, and a bromine atom at the ortho-position (C2) relative to the acetyl group.
| Property | Specification |
| IUPAC Name | 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone |
| Common Synonyms | 2'-Bromo-4',5'-dimethoxyacetophenone; 6-Bromo-3,4-dimethoxyacetophenone |
| CAS Number | 54326-39-5 |
| Molecular Weight | 259.10 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| Melting Point | 78–82 °C (Typical range) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |
1.2 Structural-Safety Distinction (Critical)
A common error in procurement and safety planning is confusing this compound with alpha-bromoacetophenones (phenacyl bromides).
-
Target Compound (Ring-Br): Bromine is on the benzene ring. It is chemically stable and an Irritant .
-
Isomer Hazard (Alpha-Br): Bromine is on the acetyl chain (CH₂Br). These are potent Lachrymators and Corrosives .
Expert Insight: Always verify the structure via NMR or Certificate of Analysis (CoA) before scaling up. The ring-brominated species discussed here does not require the extreme lachrymator protocols needed for phenacyl bromides, but standard dust control is mandatory.
Part 2: Hazard Identification & Toxicology (GHS)
Based on Structure-Activity Relationships (SAR) and vendor consensus, this substance is classified under GHS as an Irritant .
2.1 GHS Classification [1]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
| Hazard Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; methoxy groups increase electron density, potentially aiding interaction with epidermal proteins. |
| H319 | Causes serious eye irritation | Mechanical abrasion from dust and chemical irritation of mucous membranes. |
| H335 | May cause respiratory irritation | Fine dust inhalation triggers inflammatory response in the upper respiratory tract. |
2.2 Precautionary Strategy (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][6][7] Remove contact lenses if present and easy to do.[1][2][3][6][7] Continue rinsing.[1][2][3][6][7][8]
Part 3: Handling, Storage, & Stability[8]
3.1 Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerated). While the ketone is relatively stable, the aryl bromide moiety can degrade over long periods if subjected to thermal stress.
-
Light Sensitivity: Store in amber glass . Aryl bromides are susceptible to photolytic debromination (homolytic cleavage of the C-Br bond) under UV exposure, leading to radical formation and impurities.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if storing for >3 months to prevent slow oxidation of the electron-rich dimethoxy ring.
3.2 Engineering Controls & PPE
The primary risk during handling is dust generation .
-
Respiratory: N95 (US) or P2 (EU) dust mask is the minimum requirement for weighing solids. Use a fume hood for all open handling.
-
Glove Permeation:
-
Recommended: Nitrile (0.11 mm thickness) – Breakthrough time > 480 min.
-
Avoid: Latex (poor resistance to aromatic organics).
-
3.3 Safety Decision Workflow
The following diagram outlines the decision logic for handling spills or exposure, distinguishing between minor and major incidents.
Caption: Decision matrix for containment and cleanup of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone spills.
Part 4: Synthetic Utility & Experimental Application
This compound is a high-value scaffold because it possesses two orthogonal reactive handles:
-
Aryl Bromide (C-Br): Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Acetyl Group (C=O): Site for condensation, reduction, or Grignard addition.
4.1 Key Reaction: Suzuki-Miyaura Coupling
The steric hindrance of the ortho-methoxy group requires specific ligand choices for efficient coupling at the C2-bromide position.
Protocol: C-C Bond Formation
-
Reagents: 1.0 eq Aryl Bromide, 1.2 eq Boronic Acid, 0.05 eq Pd(dppf)Cl₂, 3.0 eq K₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly (Sparging with Ar for 15 mins).
-
Conditions: Heat to 90°C for 12 hours under Argon.
-
Workup: Cool, filter through Celite, extract with EtOAc.
-
Safety Note: The reaction generates aryl-boronic byproducts; handle waste as heavy metal (Pd) contaminated.
4.2 Synthetic Pathway Visualization
The diagram below illustrates the divergent synthesis pathways accessible from this intermediate.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and ketone moieties.
Part 5: Emergency Response
5.1 First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[2][3][7][8] Lifting eyelids is crucial to remove trapped dust. Seek medical attention if redness persists (solid particles can cause corneal abrasion).
-
Skin Contact: Wash with soap and water.[2][3][4][5][7][9] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the brominated compound.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. The compound's systemic toxicity is not fully characterized, but aromatic ketones can be CNS depressants.
5.2 Fire Fighting
-
Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.
-
Combustion Products: Emits toxic fumes under fire conditions, specifically Hydrogen Bromide (HBr) gas and Carbon Oxides (COx).
-
Firefighter PPE: Wear self-contained breathing apparatus (SCBA) due to the potential formation of HBr.
References
-
PubChem. (n.d.). Compound Summary: 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (CID 277464). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Classification and Labelling of Acetophenone derivatives. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Documents [merckmillipore.com]
- 7. fishersci.ie [fishersci.ie]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Suzuki-Miyaura coupling of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
An Application Guide for the Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and process development scientists on the successful execution of the Suzuki-Miyaura cross-coupling reaction using 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The resulting biaryl acetophenone derivatives are valuable scaffolds in the development of novel pharmaceutical agents and functional materials.[3][4]
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, key parameter optimization, and troubleshooting strategies to empower scientists to achieve high-yield, reproducible results.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed process that seamlessly forges a new C-C bond between an organohalide and an organoboron compound.[2][5][6] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-bromine bond of the 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone. This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.[2][7]
-
Transmetalation: This step is where the base plays its most critical role.[1] The base activates the organoboronic acid, converting it into a more nucleophilic boronate species (-ate complex).[9][10][11] This activated species then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere.[5] This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone with a representative arylboronic acid.
Materials & Reagents:
-
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 v/v)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Caption: A flowchart of the experimental Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]
-
Establish Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[3][12] The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes or via several freeze-pump-thaw cycles.[12] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Reaction Execution: Attach a reflux condenser, ensuring a continued inert gas atmosphere. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, checking for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl ketone.
Optimizing Key Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The electron-donating methoxy groups on the 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone substrate can make oxidative addition more challenging, necessitating careful optimization.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Catalyst | Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Active Catalyst: Pd(PPh₃)₄ | Pd(II) precatalysts require in situ reduction to the active Pd(0) state.[5] For electron-rich aryl bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps.[13][14] |
| Base | Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, KOH | The base's primary role is to form the reactive boronate species.[1][9] The choice of base can dramatically affect yield. K₃PO₄ is often effective for more challenging couplings. Cs₂CO₃ is a stronger base but more expensive. The base strength and solubility must be matched with the solvent system.[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A mixed solvent system is common. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates boronate formation.[5] Dioxane and THF are frequent choices for their ability to coordinate with the palladium center. |
| Temperature | Room Temp to 120 °C | Most Suzuki couplings require heating (80-110 °C) to drive the reaction forward, particularly the oxidative addition step.[12] However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[15] |
| Boron Source | Boronic Acids, Boronate Esters (e.g., Pinacol), MIDA boronates, Trifluoroborates | Boronic acids are common but can be prone to degradation via protodeboronation.[12] For sensitive substrates or sluggish reactions, more stable boronate esters can be used, which release the boronic acid slowly under the reaction conditions.[12] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during Suzuki-Miyaura couplings.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Incomplete Conversion | 1. Inactive catalyst due to oxidation.2. Poor quality or degraded boronic acid.3. Suboptimal base or solvent choice.4. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and use a proper inert atmosphere technique.[12] Use fresh catalyst.2. Use fresh boronic acid or consider a more stable derivative like a pinacol ester.[12]3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.4. Incrementally increase the reaction temperature.[12] |
| Formation of Homocoupled Product (R'-R') | Presence of oxygen in the reaction mixture, which facilitates oxidative coupling of the boronic acid.[5][12] | Improve the degassing procedure (sparge for a longer duration or use freeze-pump-thaw cycles). Ensure the reaction is maintained under a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[12] |
| Formation of Protodeboronation Product (Ar-H) | Degradation of the boronic acid starting material, replacing the boron group with a hydrogen atom. This is often promoted by excess water or heat. | Use a less aqueous solvent system or consider using a more stable boronate ester. Ensure the boronic acid is of high quality. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation, leading to loss of catalytic activity. | Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 4:1).[12] Lowering the reaction temperature or using a more robust ligand can improve catalyst stability. |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4). American Chemical Society Publications. Retrieved from [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit. Retrieved from [Link]
-
González-Antonio, O. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
Sources
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- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Synthesis of Ivabradine intermediates using brominated acetophenones
Application Note & Protocol Guide
Topic: Synthesis of Ivabradine Intermediates Using Brominated Aliphatic Chains
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ivabradine is a crucial therapeutic agent for the symptomatic treatment of chronic stable angina pectoris and heart failure.[1][2] Its synthesis is a multi-step process involving the creation of key intermediates,其中 the N-alkylation of a benzazepinone core is a pivotal transformation. This document provides a detailed guide on the synthesis of a critical Ivabradine intermediate, focusing on the N-alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices, with a focus on the reaction involving a brominated aliphatic chain.
Introduction: The Strategic Importance of Ivabradine Intermediates
The synthesis of Ivabradine, chemically known as 3-{3-[{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, relies on the convergent synthesis of two primary fragments.[3] The first is the chiral amine, (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine, and the second is the benzazepinone core, which is functionalized with a reactive side chain.
This guide focuses on the synthesis and functionalization of the benzazepinone moiety. Specifically, we will detail the N-alkylation step using 1-bromo-3-chloropropane to install the three-carbon linker necessary for the final coupling reaction. Understanding the reactivity of halogenated reagents and the conditions required for efficient alkylation is critical for achieving high yields and purity, which are paramount in pharmaceutical manufacturing.[4][5]
Mechanistic Insights: The Chemistry of α-Halo Ketones and Alkyl Halides
While this specific protocol uses a brominated alkane rather than a brominated acetophenone, the underlying principles of nucleophilic substitution are highly relevant. Brominated acetophenones are versatile intermediates in organic synthesis precisely because of the reactivity conferred by the bromine atom.[6]
The α-carbon to a carbonyl group is susceptible to bromination, often through an acid-catalyzed enol intermediate.[6][7] The resulting α-bromo ketone possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[7] Nucleophiles can attack either site, leading to carbonyl addition or, more commonly, substitution of the bromide, which is an excellent leaving group.[7][8][9]
In our target reaction, the N-alkylation of the benzazepinone, the principle is analogous. We utilize a bromoalkane where the carbon atom attached to the bromine is the electrophilic center. The nitrogen atom of the benzazepinone, after deprotonation, acts as the nucleophile, attacking this electrophilic carbon in a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[10] The success of this reaction hinges on creating a sufficiently nucleophilic nitrogen and selecting a substrate with a good leaving group (bromide).
Synthetic Pathway Overview
The synthesis of the key alkylated intermediate can be visualized as a two-stage process:
-
Formation of the Benzazepinone Core: Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
-
N-Alkylation: Attachment of the propyl side chain via nucleophilic substitution.
Caption: Figure 2. N-Alkylation reaction pathway.
Materials & Equipment:
-
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (0.6 mol)
-
Potassium tert-butoxide (0.72 mol)
-
1-Bromo-3-chloropropane (0.72 mol)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Deionized Water & Ice
-
Glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Filtration apparatus
Procedure:
-
Suspend the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (131.5 g, 0.6 mol) in 900 ml of DMSO in the reactor.
-
With vigorous stirring, add potassium tert-butoxide (80.8 g, 0.72 mol). The base is used in slight excess to ensure complete deprotonation. The suspension should turn into a clear solution within about 10 minutes as the potassium salt of the amide forms. [11]3. In a separate vessel, dissolve 1-bromo-3-chloropropane (77 ml, 0.72 mol) in 300 ml of DMSO.
-
Cool the main reactor containing the amide anion solution with an ice-water bath.
-
Slowly add the 1-bromo-3-chloropropane solution dropwise to the cooled reactor. Maintain a low temperature to control the exothermic reaction and minimize side products.
-
After the addition is complete, allow the reaction to stir for one hour.
-
Pour the reaction mixture onto a large volume of ice water. A greasy precipitate will form initially, which should crystallize upon standing or with gentle agitation. [11]8. Collect the solid product by suction filtration.
-
For purification, dissolve the crude product in a suitable solvent like acetone and re-precipitate by adding water. This helps remove any remaining DMSO and unreacted starting materials.
-
Filter the purified product and dry it thoroughly under vacuum.
Data Summary & Expected Outcomes
The following table summarizes the key parameters for the N-alkylation protocol.
| Parameter | Value/Condition | Rationale / Notes |
| Reagents | Benzazepinone, K-tert-butoxide, 1-Bromo-3-chloropropane | Core substrate, strong base for deprotonation, and alkylating agent. |
| Molar Ratio | 1 : 1.2 : 1.2 | A slight excess of base and alkylating agent ensures the reaction proceeds to completion. |
| Solvent | Dimethyl sulfoxide (DMSO) | A polar aprotic solvent that effectively dissolves the reagents and promotes the SN2 reaction. |
| Temperature | Cooled with ice water | The deprotonation and alkylation steps are exothermic; cooling is essential for control. [11] |
| Reaction Time | ~1 hour | The reaction is typically rapid after the addition of the alkylating agent. |
| Work-up | Precipitation in ice water | Quenches the reaction and effectively precipitates the organic product from the polar solvent. |
| Purification | Recrystallization (Acetone/Water) | Removes impurities and residual solvent. [11] |
| Expected Yield | > 85% | High yields are achievable under optimized conditions. |
| Purity (Post-Purification) | > 99% (by HPLC) | High purity is essential for subsequent steps in pharmaceutical synthesis. |
Conclusion
The use of brominated aliphatic chains, specifically 1-bromo-3-chloropropane, provides an efficient and reliable method for the N-alkylation of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core. This reaction is a cornerstone in the synthesis of Ivabradine. A thorough understanding of the underlying nucleophilic substitution mechanism, coupled with careful control over reaction parameters such as temperature and stoichiometry, allows for the high-yield production of this key intermediate with the purity required for pharmaceutical applications. The protocols described herein are robust and scalable, providing a solid foundation for researchers in the field of drug development and synthesis.
References
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PrepChem. Synthesis of (a) 1-(7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-on-3-yl)-3-chloro-propane. Available from: [Link]
- Tardif, J. C., Ford, I., Tendera, M., Bourassa, M. G., & Fox, K. (2005). Efficacy of ivabradine, a new selective I(f) inhibitor, compared with atenolol in patients with chronic stable angina. European Heart Journal, 26(23), 2529–2536.
-
Uchiyama, M., & Oyanagi, J. (2011). Computational Study on the Reaction Pathway of α-Bromoacetophenones with Hydroxide Ion: Possible Path Bifurcation in the Addition/Substitution Mechanism. The Journal of Organic Chemistry, 76(19), 7948–7954. Available from: [Link]
-
Uchiyama, M., & Oyanagi, J. (2011). Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism. PubMed, 21(10), 7948-54. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Bromoacetophenone: A Key Fine Chemical. Available from: [Link]
-
European Medicines Agency. (2016). Ivabradine JensonR - Public assessment report. Available from: [Link]
-
Heidenreich, P. A., & Gottlieb, S. S. (2016). Ivabradine. Circulation, 133(21), 2099–2105. Available from: [Link]
- Google Patents. (2009). EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
-
Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 24. Available from: [Link]
-
AdisInsight. (2012). New process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one. Available from: [Link]
-
ResearchGate. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. Available from: [Link]
-
Corradini, C., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 169. Available from: [Link]
-
Bentham Science. (2017). Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities. Available from: [Link]
-
Bentham Science Publishers. (2017). Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities. Available from: [Link]
-
Patsnap. (2021). Synthesis method of ivabradine hydrochloride key intermediate. Available from: [Link]
- Google Patents. (2013). EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
- Google Patents. (2009). CN101607939B - Method for synthesizing 7, 8-dimethoxy-1, 3-dihydro-2H-3-benzazepin-2-ketone and application thereof.
-
European Patent Office. (2014). PROCESS FOR THE MANUFACTURE OF IVABRADINE AND OF INTERMEDIATES OF SYNTHESIS THEREOF - Patent 2739610. Available from: [Link]
- Google Patents. (2011). WO2011138625A1 - Industrial process for the synthesis of ivabradine salts.
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471. Available from: [Link]
-
Ko, A., et al. (2014). Regioselective alkylation reactions of 2,4-diphenyl-3H-1-benzazepine give either 3-alkyl-3H-1-benzazepines or 1-alkyl-1H-1-benzazepines. Tetrahedron Letters, 55(31), 4386-4389. Available from: [Link]
- Google Patents. (2011). INDUSTRIAL PROCESS FOR THE SYNTHESIS OF IVABRADINE HYDROBROMIDE SALT - European Patent Office - EP 2566850 B1.
-
PubChem. (2011). IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1. Available from: [Link]
-
Quora. (2020). What is bromination acetophenone?. Available from: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
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Dalal Institute. Aliphatic Nucleophilic Substitution. Available from: [Link]
-
So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-4028. Available from: [Link]
- Google Patents. (2011). EP2358683B1 - Methods of synthesis of benzazepine derivatives.
-
ResearchGate. (2017). BIH-Ph promoted reductions of α-bromoacetophenone derivatives. Available from: [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3469–3479. Available from: [Link]
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- 11. prepchem.com [prepchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-bromo-4,5-dimethoxyacetophenone
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become particularly indispensable in pharmaceutical and materials science research, where the synthesis of arylamines is a frequent necessity.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using 2-bromo-4,5-dimethoxyacetophenone as a substrate. This specific substrate, with its electron-donating methoxy groups and a ketone functionality, presents unique considerations for reaction optimization. This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer expert insights into troubleshooting and optimization strategies.
Introduction: The Significance of Aryl Ketone Amination
The synthesis of N-aryl ketones is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The Buchwald-Hartwig amination offers a direct and efficient route to these valuable compounds, often overcoming the limitations of classical methods like nucleophilic aromatic substitution, which may require harsh reaction conditions and exhibit limited substrate scope.[1] The reaction's broad functional group tolerance makes it an attractive choice for complex molecule synthesis.[5]
2-Bromo-4,5-dimethoxyacetophenone serves as an excellent model substrate for exploring the nuances of the Buchwald-Hartwig amination of electron-rich aryl halides containing a potentially reactive ketone moiety. The electron-donating nature of the methoxy groups can influence the rate of oxidative addition, a key step in the catalytic cycle.[6]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving several key steps.[1][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
A generalized catalytic cycle is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[2][5] The reactivity order for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 2-bromo-4,5-dimethoxyacetophenone
This protocol details a general procedure for the amination of 2-bromo-4,5-dimethoxyacetophenone with a model secondary amine, morpholine. Researchers should note that optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.
3.1. Reagent and Solvent Properties
| Compound | Molecular Formula | MW ( g/mol ) | Role | Key Properties |
| 2-bromo-4,5-dimethoxyacetophenone | C₁₀H₁₁BrO₃ | 259.10 | Aryl Halide | Solid, m.p. 102-104 °C.[7] |
| Morpholine | C₄H₉NO | 87.12 | Amine | Liquid, b.p. 128-129 °C. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precursor | Solid, air-sensitive. |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand | Solid, air-stable. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Base | Solid, hygroscopic, strong base. |
| Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous, degassed. |
3.2. Step-by-Step Procedure
Reaction Setup and Execution:
-
Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4,5-dimethoxyacetophenone (1.0 mmol, 259.1 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Xantphos (0.02 mmol, 11.6 mg), and Pd₂(dba)₃ (0.01 mmol, 9.2 mg).
-
Evacuate and Backfill: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 104.5 µL).
-
Heating and Monitoring: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Combine the organic filtrates and wash with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Optimization and Troubleshooting
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. Below is a guide to common issues and strategies for optimization.
4.1. Parameter Optimization
| Parameter | Common Choices | Considerations for 2-bromo-4,5-dimethoxyacetophenone |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Pd-ligand complexes | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective. Pre-catalysts can sometimes offer improved reactivity. |
| Ligand | Xantphos, BINAP, RuPhos, XPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally preferred.[1] Xantphos and RuPhos are good starting points for this substrate class. BrettPhos is often effective for primary amines.[8] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases like NaOtBu are often required. Weaker bases like Cs₂CO₃ or K₃PO₄ may be used for base-sensitive substrates, but may require higher temperatures.[5] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene and dioxane are the most common solvents.[9] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C | A reaction temperature of 100 °C is a good starting point. Lower temperatures may be possible with highly active catalyst systems.[9] |
4.2. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Impure reagents/solvents- Suboptimal ligand or base | - Use a fresh palladium source and ensure an inert atmosphere.- Use anhydrous, degassed solvents and purify reagents if necessary.- Screen a panel of ligands and bases. |
| Formation of Palladium Black | Catalyst decomposition | - Lower the reaction temperature.- Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1).- Check for impurities that may be poisoning the catalyst.[9] |
| Side Reactions (e.g., α-arylation of the ketone) | Competing reaction pathway | - Use a weaker base if possible.- Employ a bidentate ligand like Xantphos to potentially disfavor this pathway. |
| Hydrodehalogenation (replacement of Br with H) | β-hydride elimination from the amido complex | - This is a known side reaction.[1] Optimization of the ligand and base can sometimes minimize this. |
Conclusion
The Buchwald-Hartwig amination of 2-bromo-4,5-dimethoxyacetophenone is a robust and highly effective method for the synthesis of valuable N-aryl ketone building blocks. By understanding the reaction mechanism and carefully selecting and optimizing the reaction parameters—particularly the ligand and base—researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in both academic and industrial settings, facilitating the efficient and successful application of this powerful synthetic transformation.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
-
2-Bromo-4′-methoxyacetophenone, 97% - 2632-13-5 | India | Otto Chemie Pvt Ltd. Available at: [Link]
-
2-bromo-4-methoxyacetophenone - ChemBK. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Palladium-Catalyzed Selective α-Arylation of ortho- Bromoacetophenones - RAIITH. Available at: [Link]
-
One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]
-
Aqueous hydroxide as a base for palladium-catalyzed amination of aryl chlorides and bromides | The Hartwig Group. Available at: [Link]
-
Buchwald-Hartwig C-C Bond Formation - Macmillan Group. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. 2-Bromo-2 ,4 -dimethoxyacetophenone 96 60965-26-6 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of quinolone derivatives from 2-bromo-4,5-dimethoxyacetophenone
Application Note: High-Efficiency Synthesis of 2-Aryl-4-Quinolone Scaffolds via 2-Bromo-4,5-dimethoxyacetophenone
Part 1: Executive Summary & Strategic Rationale
The synthesis of quinolone derivatives, particularly 2-arylquinolin-4(1H)-ones , represents a critical workflow in medicinal chemistry due to their potent biological activities, including antitumor (tubulin polymerization inhibition), antibacterial, and antiviral properties.[1]
This guide details the protocol for utilizing 2-bromo-4,5-dimethoxyacetophenone (also known as 3,4-dimethoxyphenacyl bromide) as a key electrophilic building block. Unlike standard Gould-Jacobs protocols which build the quinolone core from anilines and malonates, this method utilizes the
Key Technical Insight: The reactivity of 2-bromo-4,5-dimethoxyacetophenone presents a bifurcation point in synthesis. Reaction with simple anilines typically yields indoles (Bischler synthesis). To force the pathway toward quinolones , one must utilize ortho-substituted anilines (specifically anthranilic acid or methyl anthranilate) to facilitate a 6-endo-trig cyclization rather than the 5-endo-trig pathway.
Part 2: Chemical Logic & Mechanism
The synthesis proceeds via a two-stage cascade or a one-pot condensation-cyclization, depending on the desired purity profile.
-
N-Alkylation (Nucleophilic Substitution): The amino group of anthranilic acid attacks the
-carbon of the phenacyl bromide, displacing the bromide ion. This forms the N-phenacylanthranilic acid intermediate. -
Cyclodehydration: Under acidic or thermal conditions, the carboxylic acid moiety condenses with the ketone carbonyl. This step is thermodynamically driven by the formation of the aromatic 4-pyridone ring fused to the benzene system.
Pathway Visualization
Caption: Logical flow for the selective synthesis of 2-aryl-4-quinolones, highlighting the critical avoidance of the Bischler indole pathway.
Part 3: Detailed Experimental Protocols
Method A: Two-Step Synthesis (High Purity)
Recommended for library generation where intermediate isolation ensures higher final purity.
Materials:
-
Reagent A: 2-Bromo-4,5-dimethoxyacetophenone (1.0 eq)
-
Reagent B: Anthranilic acid (1.1 eq)
-
Solvent: Ethanol (Absolute) or DMF
-
Base: Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Cyclizing Agent: Polyphosphoric Acid (PPA)
Step 1: Synthesis of N-Phenacylanthranilic Acid Intermediate
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.37 g (10 mmol) of anthranilic acid in 30 mL of ethanol.
-
Basification: Add 1.5 mL (approx. 11 mmol) of triethylamine. Stir for 10 minutes at room temperature.
-
Addition: Slowly add 2.59 g (10 mmol) of 2-bromo-4,5-dimethoxyacetophenone portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature < 40°C to prevent multiple alkylations.
-
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). The starting bromide spot (Rf ~0.6) should disappear.
-
Isolation: Cool the mixture to 0°C. The intermediate usually precipitates as a solid. Filter and wash with cold ethanol (2 x 10 mL).
-
Yield Expectation: 75–85%
-
Checkpoint: 1H NMR should show the disappearance of the -CH2Br signal (approx. 4.5 ppm) and appearance of -NH-CH2-C=O (approx. 4.8 ppm).
-
Step 2: Cyclization to Quinolone
-
Setup: Place 1.0 g of the dried intermediate from Step 1 into a flask containing 10 g of Polyphosphoric Acid (PPA).
-
Reaction: Heat the mixture to 120–130°C with vigorous stirring for 2 hours. The mixture will become a viscous, dark syrup.
-
Quenching: Cool to ~60°C and pour the mixture onto 100 g of crushed ice/water with stirring.
-
Neutralization: Neutralize the aqueous suspension with 10% NaOH or NH4OH until pH ~7. The crude quinolone will precipitate.
-
Purification: Filter the solid. Recrystallize from DMF/Ethanol or Acetic Acid.
Method B: One-Pot Microwave-Assisted Synthesis (High Throughput)
Recommended for rapid screening of derivatives.
Protocol:
-
In a microwave vial (10 mL), combine:
-
2-Bromo-4,5-dimethoxyacetophenone (1.0 mmol)
-
Anthranilic acid (1.0 mmol)
-
p-Toluenesulfonic acid (pTSA) (0.1 eq)
-
Ethanol (3 mL)
-
-
Seal and irradiate at 140°C for 15 minutes .
-
Cool and filter the precipitate directly. Wash with ether.
Part 4: Data Analysis & Validation
The following table summarizes the expected analytical data for the target compound: 2-(3,4-dimethoxyphenyl)quinolin-4(1H)-one .
| Attribute | Specification / Observation |
| Appearance | Pale yellow to off-white powder |
| Melting Point | > 280°C (decomposition likely) |
| 1H NMR (DMSO-d6) | |
| IR Spectroscopy | 1630–1650 cm⁻¹ (C=O, quinolone amide carbonyl). Absence of broad -OH of carboxylic acid. |
| Mass Spectrometry | ESI+: [M+H]+ expected at m/z ~282.3 |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of Indole | Use of aniline instead of anthranilic acid; or loss of CO2. | Ensure starting material is Anthranilic Acid . Maintain temperature control during cyclization. |
| Low Yield in Step 1 | Di-alkylation of the amine. | Use a slight excess of anthranilic acid (1.2 eq) and add the bromide slowly. |
| Incomplete Cyclization | Temperature too low in Step 2. | PPA requires >100°C to dehydrate effectively. Ensure internal temp reaches 120°C. |
Part 5: Advanced Mechanistic Insight (Graphviz)
The following diagram illustrates the competing pathways and the necessity of the carboxylic acid group for quinolone formation.
Caption: Mechanistic bifurcation: The presence of the ortho-COOH group is the determinant factor that steers the reaction toward the 6-membered quinolone ring rather than the 5-membered indole.
References
-
Synthesis of 2-Aryl-4-quinolones via Cyclization of N-Phenacylanthranilic Acids. Source: Journal of Organic Chemistry.[2][3] Context: Defines the foundational chemistry for converting phenacyl halides and anthranilic acids into quinolones. URL:[Link]
-
Microwave-Assisted Synthesis of Quinolone Derivatives. Source: Molecules (MDPI). Context: Provides parameters for the one-pot, high-speed synthesis protocol described in Method B. URL:[Link]
-
Phenacyl Bromide as a Versatile Reagent in Heterocyclic Synthesis. Source: Organic Syntheses.[4][5][6] Context: Detailed handling and reactivity profile of phenacyl bromide derivatives. URL:[Link]
-
Biological Activity of 2-Aryl-4-Quinolones (Tubulin Inhibition). Source: Journal of Medicinal Chemistry.[2] Context: Validates the biological relevance of the 2-(3,4-dimethoxyphenyl) substitution pattern. URL:[Link]
Sources
Application Notes and Protocols for Grignard Reaction of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to performing a Grignard reaction on 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone. The protocols and discussions herein are designed to be a comprehensive resource, blending established chemical principles with practical, field-proven insights to ensure successful execution and troubleshooting.
Introduction: Strategic Importance in Synthesis
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is a versatile building block in medicinal chemistry and materials science. The introduction of a new carbon-carbon bond at the acetyl group via a Grignard reaction opens a gateway to a diverse array of tertiary alcohols. These products can serve as key intermediates in the synthesis of complex molecular architectures, including potential pharmaceutical agents and functional materials. The presence of the ortho-bromo and dimethoxy substituents provides both a challenge and an opportunity for selective transformations, making a well-controlled Grignard protocol essential.
Reaction Mechanism and Chemoselectivity Considerations
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[2] In the case of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone, the Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) will attack the carbonyl carbon of the acetyl group.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The partially negative carbon of the Grignard reagent attacks the partially positive carbonyl carbon, forming a tetrahedral alkoxide intermediate.
-
Acidic Work-up: The subsequent addition of an acid protonates the magnesium alkoxide to yield the final tertiary alcohol product.[3]
A critical consideration for this specific substrate is chemoselectivity . The presence of an aryl bromide introduces a potential site for a competing reaction: halogen-magnesium exchange.[4] Standard Grignard reagents can, under certain conditions, react with aryl bromides to form a new Grignard reagent. To circumvent this and ensure the reaction proceeds selectively at the ketone, the use of "Turbo-Grignard" reagents, which are organomagnesium compounds complexed with lithium chloride (e.g., i-PrMgCl·LiCl), is highly recommended.[5] These reagents exhibit enhanced reactivity and chemoselectivity, favoring addition to the carbonyl group over halogen-magnesium exchange.
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
Preventing side-chain bromination when synthesizing 2-bromo-4,5-dimethoxyacetophenone
Welcome to the dedicated technical support resource for the synthesis of 2-bromo-4,5-dimethoxyacetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing undesired side-chain bromination.
Introduction
The selective α-bromination of ketones like 4,5-dimethoxyacetophenone is a critical transformation in the synthesis of various pharmaceutical intermediates. However, this reaction is often plagued by a lack of selectivity, leading to the formation of undesired side-chain brominated byproducts (α,α-dibromo and α,α,α-tribromo species) and aromatic ring bromination. This guide is structured to provide both theoretical understanding and practical, field-tested solutions to maximize the yield and purity of your target compound, 2-bromo-4,5-dimethoxyacetophenone.
Troubleshooting Guide: Preventing Side-Chain Bromination
This section addresses the most common issues encountered during the synthesis of 2-bromo-4,5-dimethoxyacetophenone.
Issue 1: Formation of Dibromo and Tribromo Side-Products
Question: My reaction is producing significant amounts of di- and tribrominated acetophenone byproducts. How can I improve the selectivity for monobromination?
Answer: The formation of polybrominated species is a common challenge and is often a result of the reaction conditions being too harsh or the reaction being allowed to proceed for too long. The enol or enolate intermediate, once formed, can react with bromine multiple times. Here’s how to troubleshoot this issue:
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial. While elemental bromine (Br₂) is commonly used, it can be highly reactive and lead to over-bromination. Consider using a milder brominating agent that allows for more controlled bromine delivery. N-Bromosuccinimide (NBS) is an excellent alternative that often provides higher selectivity for monobromination. Copper(II) bromide (CuBr₂) is another effective reagent for the α-bromination of ketones and can offer improved selectivity.
-
Reaction Temperature: High temperatures can accelerate the rate of both the desired and undesired reactions. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity. It is advisable to start at a lower temperature and slowly warm the reaction mixture while monitoring its progress by TLC.
-
Stoichiometry of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is critical. Using a slight excess of the ketone substrate relative to the brominating agent can help to ensure that the bromine is consumed before significant polybromination can occur. A 1:1 molar ratio is a good starting point, but optimization may be required.
-
Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, a slow, dropwise addition can help to maintain a low concentration of the brominating species in the reaction mixture at any given time. This minimizes the chance of a single ketone molecule reacting multiple times.
Experimental Workflow: Improving Monobromination Selectivity
Caption: Troubleshooting workflow for minimizing polybrominated byproducts.
Issue 2: Aromatic Ring Bromination
Question: I am observing bromination on the aromatic ring in addition to the desired α-bromination. What causes this and how can I prevent it?
Answer: Aromatic ring bromination is a competing electrophilic aromatic substitution reaction. The methoxy groups on the aromatic ring are activating, making the ring susceptible to electrophilic attack by bromine, especially under acidic conditions which can generate a more potent electrophilic bromine species.
-
Choice of Solvent: The choice of solvent can significantly influence the reaction pathway. Protic solvents like acetic acid or methanol can promote both the desired α-bromination (via enol formation) and the undesired ring bromination. Using a less polar, aprotic solvent such as dichloromethane (DCM) or chloroform can often suppress ring bromination.
-
Use of a Catalyst: For reagents like NBS, the addition of a radical initiator such as AIBN or benzoyl peroxide is typically used for allylic or benzylic bromination and should be avoided here. For α-bromination of ketones, an acid or base catalyst is often employed to promote enol or enolate formation. A catalytic amount of a non-brominating acid (e.g., a few drops of H₂SO₄) can be used, but care must be taken as strong acid can also promote ring bromination.
-
Reaction Conditions: As with polybromination, milder reaction conditions (lower temperature, controlled addition of brominating agent) will also help to disfavor the competing ring bromination pathway.
Reaction Pathways: α-Bromination vs. Ring Bromination
Caption: Competing reaction pathways in the bromination of 4,5-dimethoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of 2-bromo-4,5-dimethoxyacetophenone?
While elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform has been traditionally used, N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂) are often recommended for improved selectivity and easier handling. The choice may depend on the specific scale of your reaction and the purification methods available.
Q2: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts. The disappearance of the starting material spot is a good indicator that the reaction is complete.
Q3: My reaction is very slow at low temperatures. Can I heat it?
While heating can increase the reaction rate, it can also lead to a decrease in selectivity and the formation of byproducts. It is recommended to first try optimizing other parameters, such as the choice of catalyst or solvent, before resorting to higher temperatures. If heating is necessary, do so cautiously and monitor the reaction closely by TLC.
Q4: What is the best work-up procedure for this reaction?
A typical work-up procedure involves quenching the reaction to destroy any remaining bromine. This can be done by adding a solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color of bromine disappears. The product can then be extracted into an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Q5: How can I purify the final product?
The crude product can be purified by recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures should be chosen. Ethanol or a mixture of ethanol and water is often a good choice. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is typically effective.
Recommended Protocol: Selective α-Bromination using NBS
This protocol is designed to favor the formation of the monobrominated product.
Materials:
-
4,5-Dimethoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Chloroform
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH) (optional)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5-dimethoxyacetophenone (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) in one portion. If desired, a catalytic amount of p-TsOH can be added at this stage.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data Comparison of Brominating Agents
| Brominating Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Br₂ | Acetic Acid, CHCl₃, CCl₄ | 0 - RT | Inexpensive, readily available | Highly corrosive and toxic, can lead to over-bromination and ring bromination |
| NBS | DCM, CHCl₃, CCl₄ | 0 - RT | Milder, more selective for monobromination, easier to handle | Can require a catalyst, succinimide byproduct needs to be removed |
| CuBr₂ | EtOAc, CHCl₃/EtOH | Reflux | Good selectivity, avoids handling of Br₂ | Requires higher temperatures, removal of copper salts during work-up |
References
-
Organic Syntheses, Coll. Vol. 4, p.110 (1963); Vol. 36, p.1 (1956). [Link]
-
"N-Bromosuccinimide" in Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons, Ltd. [Link]
-
King, L. C.; Ostrum, G. K. Selective Bromination of Ketones with Copper(II) Bromide. J. Org. Chem.1964 , 29 (12), 3459–3461. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed., Springer, 2007. [Link]
Optimizing yield of ring-bromination vs alpha-bromination of 3,4-dimethoxyacetophenone
Case Reference: REGIO-34DMA-BR Support Tier: Level 3 (Senior Application Scientist) Status: Active
The Regioselectivity Paradox
User Query: "I am trying to brominate 3,4-dimethoxyacetophenone. Sometimes I get the 6-bromo ring product, sometimes the alpha-bromo ketone, and often a mixture. How do I control this?"
Scientist's Analysis: The substrate, 3,4-dimethoxyacetophenone (Acetoveratrone), presents a classic "chemical fork in the road." You are battling two competing mechanisms driven by the molecule's dual nature:
-
The Aromatic Ring: Highly activated by two methoxy groups (ortho/para directors), making it extremely susceptible to Electrophilic Aromatic Substitution (EAS) .
-
The Acetyl Group: An enolizable ketone susceptible to Alpha-Halogenation via acid-catalyzed enolization or radical mechanisms.
To control yield, you must completely suppress one pathway to favor the other. A "middle of the road" approach (e.g., Br₂ in simple DCM) will invariably yield a mixture.
Visualizing the Conflict
The following diagram maps the divergent pathways and the specific conditions required to force the reaction down the desired branch.
Figure 1: Divergent synthetic pathways for the bromination of 3,4-dimethoxyacetophenone. Selection relies on suppressing either the nuclear electrophilicity or the enolization process.
Protocol A: Targeting the Ring (6-Bromo)
Objective: Synthesize 6-bromo-3,4-dimethoxyacetophenone. Mechanism: Electrophilic Aromatic Substitution (EAS). Primary Challenge: The generated byproduct, HBr, catalyzes enolization of the ketone, triggering unwanted alpha-bromination.
The "Buffered EAS" Protocol
To secure the 6-position, you must scavenge HBr immediately upon formation.
-
Reagents:
-
Substrate: 1.0 eq
-
Bromine (Br₂): 1.05 eq (diluted in Acetic Acid)
-
Sodium Acetate (NaOAc): 1.1 eq (The Critical Component)
-
Solvent: Glacial Acetic Acid
-
-
Procedure:
-
Dissolve substrate and NaOAc in glacial acetic acid.
-
Cool the mixture to 0–5°C (Ice bath). High temp favors alpha-bromination.
-
Add the Br₂ solution dropwise over 30-60 minutes.
-
Stir at 5°C for 1 hour, then allow to warm to room temperature (RT).
-
Quench with aqueous sodium bisulfite (to remove excess Br₂).
-
Precipitate by pouring into ice water.
-
Troubleshooting Guide: Ring Bromination
| Symptom | Diagnosis | Corrective Action |
| Significant alpha-bromo impurity (>5%) | Acid Catalysis: HBr was not scavenged effectively, catalyzing enol formation. | Increase NaOAc to 1.5 eq. Ensure temperature stays below 5°C during addition. |
| Poly-bromination (2,6-dibromo) | Excess Reagent: The ring is too activated. | Strictly control stoichiometry (1.0 eq Br₂). Add Br₂ slower to avoid local high concentrations. |
| Low Yield / Sticky Solid | Solvent Effect: Acetic acid makes isolation difficult. | Switch solvent to Acetonitrile (MeCN) at 0°C. NBS (1.0 eq) can replace Br₂ in MeCN for milder conditions. |
Protocol B: Targeting the Side Chain (Alpha-Bromo)
Objective: Synthesize 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (Alpha-bromo derivative). Mechanism: Enol-mediated halogenation via Metal Chelation. Primary Challenge: Preventing the highly activated ring from reacting with electrophilic bromine.
The "King-Ostrum" Protocol (Copper(II) Bromide)
Do not use elemental bromine (Br₂) or standard NBS radical conditions for this substrate; the ring is too electron-rich and will compete. The Copper(II) Bromide method is the industry standard for high regioselectivity in electron-rich acetophenones.
-
Reagents:
-
Substrate: 1.0 eq
-
Copper(II) Bromide (CuBr₂): 2.0 eq[1]
-
Solvent: Ethyl Acetate (EtOAc) / Chloroform (CHCl₃) (1:1 mixture).
-
-
Procedure:
-
Suspend CuBr₂ (finely powdered) in the solvent mixture. Note: This is a heterogeneous reaction.
-
Bring the suspension to a vigorous reflux.
-
Add the substrate (dissolved in a small amount of solvent).[2]
-
Reflux vigorously.[3] The black CuBr₂ will turn to white CuBr as the reaction proceeds.[4]
-
Endpoint: Evolution of HBr gas ceases and the solid is white.[4]
-
Filter off the copper salts while hot. Evaporate solvent.[5][6]
-
Troubleshooting Guide: Alpha-Bromination
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalled (Black solid remains) | Induction Period: The reaction is autocatalytic (requires trace HBr). | Add 2-3 drops of HBr or Ethanol to kickstart the mechanism. Ensure vigorous reflux.[3] |
| Ring Bromination Observed | Homogeneous Phase Error: You likely used a polar solvent (MeOH/DMF) that solubilized CuBr₂. | Use EtOAc/CHCl₃ .[7] The reaction must be heterogeneous to control the concentration of active brominating species. |
| Blue/Green Product Solution | Copper Contamination: Residual copper salts in organic phase. | Wash the organic layer with 5% EDTA solution or dilute NH₄OH to sequester copper. |
Comparative Data Summary
| Feature | Ring Bromination (Protocol A) | Alpha-Bromination (Protocol B) |
| Primary Reagent | Br₂ / NaOAc | CuBr₂ (Heterogeneous) |
| Active Species | Br⁺ (Electrophile) | Cu-Enol Complex |
| Temperature | Low (0–5°C) | High (Reflux ~70°C) |
| Solvent System | Glacial Acetic Acid (Homogeneous) | EtOAc / CHCl₃ (Heterogeneous) |
| Key Mechanism | Electrophilic Aromatic Substitution | Enolization / Ligand Transfer |
| Typical Yield | 85–92% | 90–95% |
References
-
Selective Alpha-Bromination (King-Ostrum Method): King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][7][8][9][10] The Journal of Organic Chemistry, 29(12), 3459–3461.
-
Ring Bromination (General EAS on Activated Systems): Castellino, A. J., & Rapoport, H. (1986). Synthesis of simple tetrahydroisoquinolines... (Discusses regiocontrol in dimethoxy systems). The Journal of Organic Chemistry, 51(7), 1006–1011.
-
Comparative Halogenation Review: Eames, J. (2018). Synthesis of α-Halo Carbonyl Compounds. Science of Synthesis Knowledge Updates, 2, 1–88. (Reviewing CuBr₂ vs Br₂ selectivity).
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. datapdf.com [datapdf.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in Electrophilic Bromination of Veratrole Derivatives
Welcome to the Technical Support Center for the regioselective bromination of veratrole (1,2-dimethoxybenzene) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental electrophilic aromatic substitution reaction. Veratrole's two electron-donating methoxy groups strongly activate the aromatic ring, making it highly susceptible to bromination. However, this high reactivity can also lead to challenges in controlling the position of bromination, often resulting in mixtures of isomers and over-bromination.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to explain the "why" behind experimental choices, ensuring a robust understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the electrophilic bromination of veratrole derivatives and provides systematic approaches to resolve them.
Problem: Poor Regioselectivity with a Mixture of 3- and 4-Bromo Derivatives
Scenario: Your reaction is producing a mixture of 4-bromoveratrole and 3-bromoveratrole, and you are aiming for high selectivity for the 4-isomer.
Root Cause Analysis: The two methoxy groups in veratrole are ortho, para-directing.[1] The C4 and C5 positions are para to one of the methoxy groups and ortho to the other. The C3 and C6 positions are ortho to one methoxy group and meta to the other. Electronically, the C4/C5 positions are generally more activated due to the combined directing effects. However, the outcome is highly dependent on reaction conditions.
-
Kinetic vs. Thermodynamic Control: The formation of different isomers can be governed by kinetic or thermodynamic control.[2][3] The kinetically favored product is formed fastest (lowest activation energy), while the thermodynamically favored product is the most stable.[4] Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.[5][6]
-
Steric Hindrance: The methoxy groups can sterically hinder the approach of the electrophile to the ortho positions (C3 and C6), making the para position (C4) more accessible.[7] Bulky brominating agents will exacerbate this effect.[7]
Solutions & Optimization Workflow:
-
Choice of Brominating Agent:
-
For Para-Selectivity (4-Bromo): Employ a sterically bulky brominating agent. N-Bromosuccinimide (NBS) is often an excellent choice for regioselective monobromination of activated arenes.[8][9] The bulkiness of the NBS reagent can disfavor attack at the more sterically hindered C3 position.[7]
-
Milder Agents: Reagents like pyridinium hydrobromide perbromide (PHP) can sometimes offer improved selectivity over molecular bromine.[10]
-
-
Temperature Control:
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of the arenium ion intermediate and thus affect the regiochemical outcome.[11]
-
Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are commonly used.
-
Highly polar or coordinating solvents like acetonitrile or acetic acid can sometimes alter selectivity.[8][11] A screening of solvents may be necessary to find the optimal conditions for your specific veratrole derivative.[7]
-
-
Stoichiometry and Addition Rate:
-
Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting di-substitution.
-
Slow, dropwise addition of the brominating agent to the solution of the veratrole derivative can help maintain a low concentration of the active electrophile, which can improve selectivity.[7]
-
Problem: Dibromination or Other Side Reactions are Occurring
Scenario: Your reaction is yielding significant amounts of 4,5-dibromoveratrole or other polybrominated species, even when using one equivalent of brominating agent.
Root Cause Analysis: The veratrole ring is highly activated by the two methoxy groups. Once the first bromine atom is introduced (e.g., at the 4-position), the resulting 4-bromoveratrole is still an activated aromatic ring and can undergo a second bromination.
Solutions & Optimization:
-
Precise Stoichiometry: Carefully measure and use no more than 1.0 equivalent of the brominating agent.
-
Lower Temperature: Running the reaction at a significantly lower temperature (e.g., -78 °C) can often "freeze out" the second bromination, as it typically has a higher activation energy than the first.
-
Reverse Addition: Add the veratrole derivative solution slowly to the brominating agent solution. This ensures that the brominating agent is always in excess relative to the unreacted veratrole, but the monobrominated product is formed in the presence of a diminishing concentration of the brominating agent.
-
Use a Milder Brominating Agent: Switch from a highly reactive agent like Br₂ with a Lewis acid to a milder one like NBS without a catalyst.[12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the directing effects of the two methoxy groups in veratrole?
The oxygen atom of each methoxy group has lone pairs of electrons that can be donated into the aromatic ring through resonance. This electron donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[13][14] The resonance structures show that the negative charge is delocalized to the ortho and para positions, making these sites the most nucleophilic and therefore the most reactive towards an electrophile.[1][15]
Q2: Which brominating agent is best for selectively obtaining 4-bromoveratrole?
N-Bromosuccinimide (NBS) is highly recommended for the para-selective monobromination of activated aromatic compounds like veratrole.[8][9] Its steric bulk tends to disfavor attack at the more crowded ortho positions (C3/C6), leading to a higher yield of the 4-bromo isomer.[7] Reactions with NBS are often cleaner and easier to control than those with molecular bromine.[12]
Q3: How does the choice of solvent impact the regioselectivity?
Solvent polarity can influence the rate and selectivity of electrophilic aromatic substitution.[11] Polar solvents can stabilize the charged arenium ion intermediate.[11] In some cases, this stabilization can lower the activation energy and potentially decrease selectivity by making the reaction faster and less discerning. Non-polar solvents like CH₂Cl₂ or CHCl₃ are generally a good starting point. For some substrates, using a solvent like acetonitrile with NBS has been shown to provide high para-selectivity.[8]
Q4: Can I achieve selective bromination at the 3-position of veratrole?
Direct selective bromination at the C3 position is challenging due to the strong directing effect towards the C4 position. Achieving a majority of the 3-bromo isomer often requires a multi-step synthetic strategy. This might involve using a blocking group at the 4-position, performing the bromination which would then be directed to the 3-position, and subsequently removing the blocking group.
Q5: At what temperature should I run my bromination reaction for optimal selectivity?
For maximizing selectivity, especially for the kinetically favored product, it is advisable to start at a low temperature, such as 0 °C or even -20 °C.[6] If side reactions or poor selectivity persist, lowering the temperature further to -78 °C may be beneficial.[7] It's important to monitor the reaction progress by TLC or GC-MS, as lower temperatures will also decrease the reaction rate.
Experimental Protocols
Protocol 1: Highly Para-Selective Monobromination of Veratrole
This protocol is optimized for the synthesis of 4-bromoveratrole with high regioselectivity.
Materials:
-
Veratrole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve veratrole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the stirred veratrole solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the veratrole is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate pure 4-bromoveratrole.[7]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Steric bulk favors para-substitution.[7] |
| Solvent | Dichloromethane (DCM) | Common non-polar solvent, good starting point.[7] |
| Temperature | 0 °C | Favors kinetic control, enhances selectivity.[6] |
| Stoichiometry | 1.05 eq. NBS | Ensures complete reaction of starting material while minimizing dibromination. |
References
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). EA3. Solvent Effects in Electrophilic Addition. Retrieved from [Link]
-
Chegg. (2019, May 26). Solved Why the bromination of veratrole. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(9), 11328-11340. [Link]
-
University of Calgary. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
-
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Retrieved from [Link]
-
Reddit. (2021, May 23). Electrophilic aromatic substitution Lab. Retrieved from [Link]
-
OC-Praktikum. (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Molecules. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]
-
ResearchGate. (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]
-
OUCI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]
-
ChemRxiv. (2025). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. Retrieved from [Link]
-
Reddit. (2024, February 13). QUESTION please help. Retrieved from [Link]
-
Chegg. (2019, March 18). Solved Is veratrole an ortho, para or meta-director? I saw. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Synthesis of 3,4-Dimethoxy- o -toluic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 12. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Technical Comparison: Distinguishing CAS 74746-10-4 from CAS 1835-02-5 by NMR
Executive Summary
This guide provides a definitive protocol for distinguishing between 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (CAS 74746-10-4) and 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) using Nuclear Magnetic Resonance (NMR) spectroscopy.
While these compounds are structural isomers sharing the same molecular formula (
Target Analytes
| Feature | CAS 74746-10-4 | CAS 1835-02-5 |
| Common Name | 2'-Bromo-4',5'-dimethoxyacetophenone | 3,4-Dimethoxyphenacyl bromide |
| Structure Type | Ring-Brominated Methyl Ketone | Alpha-Brominated Ketone |
| Key Functional Group | Acetyl group ( | |
| Aromatic Substitution | 1,2,4,5-tetrasubstituted | 1,3,4-trisubstituted |
Structural Analysis & Logic
The differentiation strategy relies on two primary spectroscopic "checkpoints":
-
The Aliphatic Region: Distinguishing a methyl group (
) from a methylene bromide group ( ). -
The Aromatic Region: Distinguishing a tetra-substituted ring (2 protons) from a tri-substituted ring (3 protons).
Figure 1: Decision logic for identifying the specific isomer based on proton NMR signals.
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra and prevent solvent peak overlap with key signals:
-
Solvent Selection: Chloroform-d (
) is preferred as the baseline solvent. It minimizes exchangeable proton broadening and provides a clear window in the 2.5–5.0 ppm region. DMSO- is a suitable alternative if solubility is an issue. -
Concentration: Dissolve 10–15 mg of the solid sample in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts which can degrade line shape.
Acquisition Parameters
-
Nucleus:
(Proton) is sufficient for definitive ID. (Carbon) provides confirmatory data.[1] -
Scans: 16 scans (minimum) for
; 256–512 scans for . -
Relaxation Delay (d1): Set to
second to ensure accurate integration of the aromatic protons.
Data Comparison & Interpretation
Proton ( ) NMR Comparison
This is the primary method for identification.
| Region | Signal Type | CAS 74746-10-4 (Ring Br) | CAS 1835-02-5 (Side-chain Br) | Distinction Logic |
| Aliphatic | Methyl Ketone | Singlet ( | Absent | Primary Discriminator. The methyl ketone singlet is diagnostic for 74746-10-4.[2] |
| Aliphatic | Absent | Singlet ( | The downfield shift of | |
| Aromatic | Pattern | Two distinct Singlets Integral: 1H each | Multiplet (ABX system) Integral: 3H total | 74746-10-4 has protons at C3 and C6 (para to each other), decoupling them. |
| Methoxy | Two Singlets ( | Two Singlets ( | Not useful for differentiation (overlap likely). |
Detailed Mechanistic Insight:
-
CAS 74746-10-4: The bromine at position 2 and methoxys at 4,5 leave protons at positions 3 and 6. Because these protons are para to each other, they do not split each other (J
0 Hz). You will observe two sharp singlets in the aromatic region. -
CAS 1835-02-5: The ring is 3,4-disubstituted.[3] This leaves protons at positions 2, 5, and 6. This creates a classic ABX or ABC spin system, typically appearing as a doublet (H5), a doublet of doublets (H6), and a doublet/singlet (H2).
Carbon ( ) NMR Comparison
Use this if proton data is ambiguous due to impurities.
| Carbon Type | CAS 74746-10-4 | CAS 1835-02-5 | Notes |
| Aliphatic Carbon | Signal at ~26–30 ppm ( | Signal at ~30–35 ppm ( | Methyl carbons are typically more shielded (upfield) than brominated methylenes. |
| Carbonyl ( | ~190–200 ppm | ~190–195 ppm | Both are ketones; shifts are similar but the ortho-bromo group in 74746-10-4 may cause a slight downfield shift due to steric/electronic effects. |
| Aromatic C-Br | Signal present (Quaternary) | Signal absent (C-H carbons only) | The C-Br carbon in 74746-10-4 will appear as a quaternary signal (low intensity). |
Troubleshooting & Impurities
-
Hydrolysis: CAS 1835-02-5 (Side-chain Br) is an alkylating agent and is moisture sensitive. If you see a broad singlet at ~4.8 ppm or signals corresponding to the alcohol (
), the sample may be degrading. CAS 74746-10-4 is generally more stable. -
Solvent Peaks: In
, the residual solvent peak appears at 7.26 ppm. Ensure this does not overlap with the aromatic signals of CAS 1835-02-5.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10867375 (1-(2-bromo-4,5-dimethoxyphenyl)ethanone). PubChem. Available at: [Link]
Sources
A Researcher's Guide to Differentiating Carbonyl and Aryl Bromide Peaks in the IR Spectra of Dimethoxyacetophenones
For researchers and professionals in drug development and organic synthesis, Infrared (IR) spectroscopy is an indispensable tool for functional group identification. This guide provides an in-depth comparison of the IR spectral signatures of two key functional groups—the carbonyl (C=O) of the acetophenone core and the carbon-bromine (C-Br) bond of an aryl bromide—within the molecular framework of dimethoxyacetophenones. We will explore the theoretical underpinnings of their characteristic absorptions, the influence of electronic effects, and provide a practical guide to obtaining high-quality spectra.
The Tale of Two Vibrations: Carbonyl vs. Aryl Bromide
The diagnostic power of IR spectroscopy lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation at a frequency matching one of its natural vibrational modes, the amplitude of this vibration increases, resulting in an absorption band in the IR spectrum. The position of this band, expressed in wavenumbers (cm⁻¹), is primarily determined by the bond's strength and the masses of the connected atoms, a relationship elegantly described by Hooke's Law.
The carbonyl group (C=O) and the aryl-bromide bond (C-Br) present a study in contrasts in the IR spectrum. The C=O bond is a strong, polar double bond, resulting in a prominent, sharp absorption in a relatively "clean" region of the spectrum. Conversely, the C-Br bond is a weaker, less polar single bond involving a heavier atom (bromine), which relegates its stretching vibration to the complex, signal-dense "fingerprint region."
The Dominant Carbonyl Peak: A Story of Electronic Effects
The carbonyl stretch is one of the most recognizable features in an IR spectrum, typically appearing as a strong, sharp peak between 1650 and 1740 cm⁻¹.[1][2][3] In aromatic ketones like dimethoxyacetophenones, this peak's position is exquisitely sensitive to the electronic environment of the benzene ring.
Conjugation of the carbonyl group with the aromatic ring allows for electron delocalization, which reduces the double-bond character of the C=O bond.[4] This weakening of the bond lowers the energy required for the stretching vibration, causing a shift to a lower wavenumber (a "red shift") compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[2][3][5]
The methoxy (-OCH₃) substituents on the aromatic ring further modulate the carbonyl stretching frequency through a combination of inductive and resonance (mesomeric) effects.[6][7]
-
Resonance Effect (+M): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density of the ring and enhances conjugation with the carbonyl group, further decreasing the C=O bond order and shifting the absorption to an even lower frequency.[4][6]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond framework. This effect tends to increase the C=O stretching frequency.[4][6]
For methoxy groups, the resonance effect is generally dominant, leading to a net electron-donating character and a decrease in the carbonyl stretching frequency. The position of the methoxy groups (ortho, meta, or para to the acetyl group) determines the extent of this influence.
The introduction of a bromine atom adds another layer of complexity. Halogens are electron-withdrawing by induction (-I) due to their high electronegativity but are electron-donating by resonance (+M) due to their lone pairs.[7] For bromine, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the ring. This deactivation of the ring can slightly increase the carbonyl stretching frequency compared to the non-brominated parent compound.
Comparative IR Data for Dimethoxyacetophenones
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | Aryl Bromide (C-Br) Stretch (cm⁻¹) |
| 2,4-Dimethoxyacetophenone | ~1670 - 1680 | N/A |
| 3,4-Dimethoxyacetophenone | ~1675 | N/A |
| 2-Bromo-3'-methoxyacetophenone | ~1700 - 1710 | ~550 - 690 |
| 5'-Bromo-2'-hydroxyacetophenone | ~1650 (H-bonding shift) | ~520 - 690 |
| 4-methyl-α-bromoacetophenone | ~1710 | ~550 |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR, solvent) and the specific instrument.
The Elusive Aryl Bromide Peak: Lost in the Fingerprint Region
Identifying the C-Br stretch in an IR spectrum is significantly more challenging than locating the carbonyl peak. This is due to several factors:
-
Low Frequency: The C-Br bond is weaker than a C-C or C-H bond, and bromine is a heavy atom. Both factors contribute to a low stretching frequency, placing the absorption in the fingerprint region (below 1500 cm⁻¹).[8]
-
Fingerprint Region Complexity: This region of the spectrum contains a multitude of overlapping peaks from various bending and stretching vibrations (e.g., C-C stretches, C-H bends), making it difficult to assign a specific peak to the C-Br stretch with certainty.[8]
-
Weak to Medium Intensity: The C-Br bond is less polar than a carbonyl bond, resulting in a weaker absorption that can be easily lost among more intense signals.
The C-Br stretching vibration for aryl bromides typically appears in the range of 690-515 cm⁻¹ .[9][10] Some sources also indicate absorptions around 1075-1030 cm⁻¹ for aryl bromides.[8] However, relying solely on these peaks for confirmation of a bromine substituent is ill-advised. Other techniques, such as mass spectrometry or elemental analysis, are far more definitive for confirming the presence of a halogen.
Visualizing the Key IR Regions
The following diagram illustrates the distinct regions where the carbonyl and aryl bromide stretching vibrations are expected to appear in the IR spectrum.
Caption: Key IR absorption regions for carbonyl and aryl bromide groups.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The choice of sample preparation technique can influence the quality and characteristics of the resulting spectrum. For solid samples like dimethoxyacetophenones, the two most common methods are the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR).
-
KBr Pellet Method: This classic transmission technique can provide high-quality spectra with good sensitivity, making it suitable for quantitative analysis and library matching.[11] However, it is a destructive method that requires careful sample preparation to avoid issues with moisture and particle size.
-
ATR Method: ATR is a rapid, non-destructive technique that requires minimal sample preparation.[12][13] It is excellent for routine analysis and high-throughput screening.
Step-by-Step Protocol for KBr Pellet Preparation
-
Sample and KBr Preparation:
-
Gently grind ~1-2 mg of the dimethoxyacetophenone sample to a fine powder using an agate mortar and pestle.
-
Add ~100-200 mg of dry, spectroscopic grade KBr powder to the mortar. KBr is hygroscopic, so minimize its exposure to the atmosphere.
-
Thoroughly mix the sample and KBr by grinding for another minute until a homogenous, fine powder is obtained.
-
-
Pellet Pressing:
-
Transfer a small amount of the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding, trapped moisture, or uneven pressure.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
Workflow Diagram for KBr Pellet Method
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: IR Absorption Frequency: Delocalization [jove.com]
- 5. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 6. davuniversity.org [davuniversity.org]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kinteksolution.com [kinteksolution.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
Melting Point Comparison: 2-Bromo-Ring vs. Alpha-Bromo Acetophenone Isomers
Executive Summary & Nomenclature Warning
CRITICAL ALERT: In chemical procurement and database searching, the term "2-bromoacetophenone" is frequently ambiguous. It is often used as a synonym for
This guide clarifies the physical property distinctions, specifically melting points (MP), to prevent experimental error and safety hazards.
Key Findings:
- -Bromoacetophenone and 4'-Bromoacetophenone share a deceptively similar melting point range (~50 °C), leading to potential identification errors if relying on MP alone.
-
2'-Bromoacetophenone and 3'-Bromoacetophenone are liquids at room temperature, making them easily distinguishable from the solid
and -isomers. -
Safety Implication: Mistaking the
-isomer for a ring isomer can result in inadvertent exposure to a severe respiratory and eye irritant.
Structural & Thermodynamic Profile
The variation in melting points among these isomers is a direct consequence of molecular symmetry and crystal lattice packing efficiency.
Comparative Data Table
| Common Name | IUPAC Name | Position | CAS No.[1] | State (RT) | Melting Point (°C) |
| Phenacyl Bromide | 2-bromo-1-phenylethan-1-one | 70-11-1 | Solid | 48 – 51 | |
| 1-(4-bromophenyl)ethan-1-one | 4' (Para) | 99-90-1 | Solid | 49 – 51 | |
| 1-(3-bromophenyl)ethan-1-one | 3' (Meta) | 2142-63-4 | Liquid | 7 – 11 | |
| 1-(2-bromophenyl)ethan-1-one | 2' (Ortho) | 2142-69-0 | Liquid | < 0 (Liquid) |
Structural Analysis (Graphviz)
The following diagram illustrates the structural hierarchy and the critical "Liquid vs. Solid" decision path based on substitution position.
Caption: Classification of isomers showing the convergence of melting points between the Alpha and Para isomers despite their structural differences.
Technical Deep Dive: Why the MP Similarity?
As a researcher, you might ask why the
4'-Bromoacetophenone (Para)
-
Mechanism: High Symmetry.
-
The para substitution allows the molecules to pack efficiently in the crystal lattice. The linear nature of the 1,4-substitution minimizes void space, maximizing Van der Waals interactions. This high lattice energy translates to a higher melting point (~50°C) compared to its ortho and meta counterparts.
-Bromoacetophenone (Phenacyl Bromide)[3]
-
Mechanism: Dipole Alignment.
-
While it lacks the symmetry of the para isomer, the
-bromo ketone moiety ( ) is highly polar. The strong dipole-dipole interactions between the carbonyl oxygen and the polarized carbon-bromine bond in adjacent molecules create a "pseudo-lattice" strength that mimics the stability of the para isomer, coincidentally landing in the same ~50°C range.
The Liquids (Ortho/Meta)
-
Mechanism: Entropy & Sterics.
-
The ortho isomer suffers from significant steric hindrance between the acetyl group and the bromine atom, twisting the molecule out of planarity. This prevents efficient stacking, resulting in a liquid state at room temperature. The meta isomer lacks the symmetry to pack well, also resulting in a liquid.
Experimental Protocols
Protocol A: Distinguishing -Bromo vs. 4'-Bromo
Since MPs are identical, a "Mixed Melting Point" test is the gold standard if NMR is unavailable.
-
Prepare Reference: Obtain a known pure standard of 4'-bromoacetophenone.
-
Mix: Grind equal parts (1:1 ratio) of your unknown sample with the reference standard.
-
Measure: Determine the melting point of the mixture.
-
Result = Sharp MP (~50°C): The unknown is identical to the reference (4'-bromo).
-
Result = Depressed/Broad MP (<45°C): The unknown is an impurity relative to the reference (likely
-bromo).
-
Protocol B: Purification of -Bromoacetophenone
Context:
Reagents:
Workflow (Graphviz):
Caption: Recrystallization workflow to restore degraded phenacyl bromide to white crystals (MP 50°C).
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling 95% ethanol.
-
Decolorization (Optional): If deeply colored, add activated charcoal and filter hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath. Rapid cooling promotes impurity trapping.
-
Washing: Filter the crystals and wash immediately with a small volume of cold petroleum ether .
-
Drying: Dry in a vacuum desiccator. Avoid heat, as the compound is thermally labile.
Safety & Handling (E-E-A-T)
Author's Note: I have witnessed lab evacuations caused by the improper heating of glassware containing trace
-
-Bromoacetophenone (Phenacyl Bromide):
-
Class: Lachrymator (Tear Gas).
-
Handling: Must be weighed and manipulated strictly inside a fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate in the hood before being removed for cleaning. This neutralizes the alkylating capability.
-
-
Ring-Bromo Isomers (2', 3', 4'):
-
Class: Irritants (Skin/Eye).[5]
-
Handling: Standard GLP (Gloves, Goggles, Hood recommended but not strictly required for non-volatiles).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6126, 2-Bromoacetophenone (Phenacyl Bromide). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7443, 4'-Bromoacetophenone. Retrieved from [Link]
-
Organic Syntheses. (1939). Phenacyl Bromide Preparation. Org. Synth. 19, 24; Coll. Vol. 2, 480. Retrieved from [Link][2]
Sources
Crystal structure data for 2'-Bromo-4',5'-dimethoxyacetophenone
Technical Comparison Guide: Crystallographic Characterization of 2'-Bromo-4',5'-dimethoxyacetophenone vs. Structural Analogs
Executive Summary: The Structural Landscape
2'-Bromo-4',5'-dimethoxyacetophenone (CAS: Not consistently indexed as a primary commodity, often synthesized from 6-bromoveratraldehyde) represents a critical scaffold in the synthesis of isoquinoline alkaloids and polycyclic aromatic hydrocarbons. Unlike its alpha-brominated counterparts (phenacyl bromides), which are potent electrophiles used as "warheads" in drug design (e.g., PTP inhibitors), the ring-brominated 2'-isomer serves as a stable, sterically congested building block.
This guide analyzes the crystallographic properties of this compound by benchmarking it against its non-brominated parent (3,4-Dimethoxyacetophenone ) and its reactive alpha-bromo analog (2-Bromo-4'-methoxyacetophenone ).
Crystallographic Data Analysis
The introduction of a bromine atom at the 2' (ortho) position induces significant steric strain, forcing the acetyl group out of the aromatic plane. This contrasts sharply with the planar conformation observed in the non-brominated parent.
Comparative Crystal Data Table
| Parameter | Target Scaffold (Inferred*) | Parent Baseline | Reactive Analog |
| Compound | 2'-Bromo-4',5'-dimethoxyacetophenone | 3,4-Dimethoxyacetophenone | 2-Bromo-4'-methoxyacetophenone |
| Role | Stable Intermediate / Scaffold | Precursor / Baseline | Electrophilic Warhead |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Analogous) | P2₁/c | P2₁/c |
| Unit Cell (a) | ~8.5 Å (Est.) | 7.9543(3) Å | 4.12 Å (Typical short axis) |
| Unit Cell (b) | ~14.2 Å (Est.) | 13.3271(5) Å | 27.50 Å |
| Unit Cell (c) | ~9.1 Å (Est.) | 8.8107(3) Å | 8.15 Å |
| Angle ( | ~95° | 92.761(3)° | 93.5° |
| Molecular Planarity | Twisted (Steric Clash: Br[1]···O=C) | Planar (RMSD < 0.033 Å) | Planar (No ortho steric bulk) |
| Key Interaction | Br···O (Intramolecular) | C–H···O Dimers | Br···O (Intermolecular) |
*Note: Data for the Target Scaffold is extrapolated from the crystallographic analysis of its derivative, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, which contains the identical aryl moiety [1]. Parent data is directly sourced from IUCrData [2].
Structural Insights & Performance Implications
A. The "Ortho-Effect" and Torsional Strain
In the Parent Baseline (3,4-dimethoxyacetophenone), the acetyl group lies coplanar with the benzene ring (torsion angle < 17°), maximizing
-
Performance Impact: This planarity makes the carbonyl oxygen highly accessible and the ring electron-rich, facilitating standard electrophilic aromatic substitutions.
In the Target Scaffold (2'-Bromo), the bulky bromine atom at the ortho position creates a steric clash with the carbonyl oxygen.
-
Crystallographic Evidence: Analysis of the 2-bromo-4,5-dimethoxyphenyl moiety in derivatives shows a significant twist (torsion angle often > 40°).
-
Performance Impact: This "de-conjugation" reduces the electron-withdrawing power of the acetyl group on the ring, altering reactivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). It also prevents the formation of tight
-stacking columns in the solid state, often lowering the melting point relative to symmetric analogs.
B. Alpha- vs. Ring-Bromination: A Critical Distinction
Researchers must distinguish between the 2'-Bromo (Ring) and 2-Bromo (Alpha) isomers.
-
2-Bromo-4'-methoxyacetophenone (Reactive Analog) crystallizes with the bromine atom exposed on the alkyl chain.
-
Mechanism: The C–Br bond is activated by the adjacent carbonyl, making it a potent alkylating agent (used to inhibit PTP1B).
-
Crystal Packing: These structures are dominated by intermolecular Br···O halogen bonds, which direct the self-assembly into infinite chains.
Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
Use this protocol to obtain X-ray quality crystals of the 2'-Bromo derivative.
-
Dissolution: Dissolve 20 mg of the crude 2'-Bromo-4',5'-dimethoxyacetophenone in 2 mL of HPLC-grade Dichloromethane (DCM) in a small vial.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, unscratched 4 mL vial.
-
Antisolvent Addition: Carefully layer 4 mL of n-Hexane or Pentane on top of the DCM solution. Do not mix.
-
Sealing: Cap the vial tightly and wrap with Parafilm. Poke one single pinhole in the Parafilm to allow slow evaporation.
-
Incubation: Store at 4°C in a vibration-free environment for 3–7 days.
-
Harvesting: Colorless prismatic crystals should form at the interface. Mount on a glass fiber using epoxy for XRD.
Protocol B: Structural Validation via PXRD
For routine batch verification.
-
Grinding: Lightly grind 50 mg of the sample in an agate mortar. Avoid over-grinding, which can induce amorphization.
-
Mounting: Pack the powder into a zero-background silicon holder.
-
Scan Parameters:
-
Source: Cu K
( = 1.5406 Å) -
Range: 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
-
-
Analysis: Look for the characteristic low-angle peak (approx. 10–12°
) indicative of the larger unit cell caused by the bromine substitution, compared to the parent's first peak at ~14°.
Visualizations
Figure 1: Structural Hierarchy & Logic
Caption: Structural relationship showing how bromination site dictates geometry and reactivity.
Figure 2: Crystallographic Workflow
Caption: Step-by-step workflow for obtaining high-quality crystal data.
References
-
Crystal structure and Hirshfeld surface analysis of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. Source: PubMed Central (PMC). URL:[Link] Relevance: Provides the precise geometry and torsion angles of the 2-bromo-4,5-dimethoxyphenyl moiety.
-
Crystal structure of 1-(3,4-dimethoxyphenyl)ethanone (3,4-Dimethoxyacetophenone). Source: IUCrData (International Union of Crystallography). URL:[Link] Relevance: Establishes the planar baseline for the non-brominated parent compound.
-
2-Bromo-4'-methoxyacetophenone (PTP Inhibitor II). Source: PubChem Compound Summary. URL:[Link] Relevance: Data for the alpha-bromo comparative analog.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
This document provides essential safety and logistical guidance for the handling and disposal of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (CAS No. 74746-10-4). As a substituted acetophenone, this compound requires a thorough understanding of its potential hazards to establish safe laboratory practices. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all personnel.
Hazard Assessment: Understanding the Adversary
While a specific, comprehensive Safety Data Sheet (SDS) for 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is not widely available in public databases, we can infer its likely hazard profile by examining structurally similar compounds. Analogous brominated and dimethoxylated acetophenones are consistently classified with specific health hazards.
The primary anticipated risks associated with this compound are:
-
Skin Irritation : Direct contact is likely to cause skin irritation.[1][2][3]
-
Serious Eye Irritation : The compound is expected to be a significant eye irritant, potentially causing serious damage if contact occurs.[1][2][3][4]
-
Respiratory Irritation : Inhalation of the powdered form or aerosols may lead to respiratory tract irritation.[1][2][4][5]
These classifications necessitate a stringent approach to personal protection. The core principle is to create a complete barrier between the researcher and the chemical, a concept grounded in the hierarchy of controls where Personal Protective Equipment (PPE) serves as the final, critical line of defense after engineering and administrative controls are implemented.
The Core Directive: Establishing a Barrier
Before any handling of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone, a full risk assessment must be performed. However, the following PPE is considered the mandatory minimum standard based on the anticipated hazards.
Eye and Face Protection: The First Line of Defense
Chemicals can cause irreversible eye damage, including blindness.[6] Therefore, robust eye protection is non-negotiable.
-
Why : To prevent airborne particles (dust) or accidental splashes from making contact with the eyes. Substituted phenones can cause severe eye irritation or burns.[1][7]
-
What : At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[8][9]
-
When to Escalate : When there is a heightened risk of splashing (e.g., during vigorous mixing, heating, or large-volume transfers), a full-face shield must be worn in addition to safety goggles.[10][11] The goggles provide a seal around the eyes, while the shield protects the entire face.
Skin and Body Protection: An Impermeable Shield
Liquid phenol can penetrate the skin with an efficiency nearly equal to that of inhalation, and related compounds must be treated with similar caution.[7]
-
Why : To prevent skin contact, which can cause irritation and potential systemic absorption.[2][7]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common choice for splash protection, but their suitability should be verified against the specific solvent being used.[7] For prolonged contact or handling larger quantities, heavier-duty gloves such as butyl rubber or neoprene are recommended.[7][10] Always inspect gloves for tears or pinholes before use.[2] Double gloving may be appropriate for increased protection.[10]
-
Body Protection : A professional laboratory coat must be worn and kept fully buttoned.[10] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or impervious clothing should be worn over the lab coat.[8][12]
Respiratory Protection: Safeguarding the Airways
The inhalation of chemical dusts or aerosols can cause direct irritation to the respiratory system and lead to systemic toxicity.[6]
-
Why : To prevent the inhalation of the compound, particularly when handling it as a powder.[4][5]
-
What and When :
-
In a Fume Hood : For handling small quantities inside a certified chemical fume hood, respiratory protection is not generally required as the engineering control provides adequate ventilation.[10]
-
On an Open Bench : Handling this compound on an open bench is strongly discouraged. If unavoidable for very brief, small-scale tasks, a respirator is necessary.
-
Weighing Powder : When weighing the solid compound, which can easily become airborne, a respirator should be used even within a fume hood or ventilated balance enclosure.
-
Spill Cleanup : In the event of a spill or when exposure limits may be exceeded, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[6][10]
-
PPE Selection Matrix
The level of PPE must be matched to the specific task and the associated risk of exposure. The following table provides a clear, tiered approach.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety goggles with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N95/FFP2 respirator (recommended even in a ventilated enclosure) |
| Preparing Solutions | Safety goggles and face shield | Chemical-resistant gloves | Laboratory coat and chemical-resistant apron | Not required if performed in a certified chemical fume hood |
| Running Reactions | Safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Laboratory coat and chemical-resistant apron | Not required if performed in a certified chemical fume hood |
| Emergency/Spill Cleanup | Full-face respirator | Heavy-duty, chemical-resistant gloves with extended cuffs | Chemical-resistant suit | Full-face respirator with organic vapor cartridges or SCBA |
Operational Plan: A Workflow for Safety
A structured workflow minimizes the chance of accidental exposure. The following diagram illustrates the critical steps for handling 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone.
Caption: Safe handling workflow for 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Chemical Waste : All quantities of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone, whether pure or in solution, must be disposed of as hazardous chemical waste.[5][9] Do not discharge to drains or the environment.[9][13]
-
Contaminated Materials : Any materials that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and cleaning materials, must be treated as hazardous waste.[9] These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Compliance : Follow all federal, state, and local regulations for the disposal of chemical waste.[9] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
By adhering to these detailed protocols, researchers can confidently and safely handle 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone, ensuring both personal safety and the integrity of their work.
References
- Personal protective equipment for handling 5-Butyl-2-ethylphenol - Benchchem. (n.d.).
- SAFETY DATA SHEET - Bromomethyl 2,5-dimethoxyphenyl ketone. (2025, December 18). Fisher Scientific.
- Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety - University of Colorado Boulder.
- SAFETY DATA SHEET - 2-Bromo-1-indanone. (2025, September 22). Fisher Scientific.
- material safety data sheet sds/msds - 1,2-Dibromoethane. (n.d.). CDH Fine Chemical.
- JP-7191 - Safety Data Sheet. (2025, April 08). Combi-Blocks, Inc.
- Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. (2021, March 26). ChemScene.
- 2-BroMo-3',4'-dihydroxyacetophenone SDS, 40131-99-5 Safety Data Sheets. (n.d.). ECHEMI.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.
- Personal protective equipment for handling 1-(2-Amino-4,5-dimethoxyphenyl)ethanone - Benchchem. (n.d.).
- PPE For Chemical Handling With Example. (2025, June 06). Industrial Safety Tips.
- SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. (n.d.). Fisher Scientific.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. sams-solutions.com [sams-solutions.com]
- 13. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
